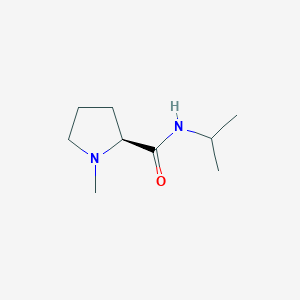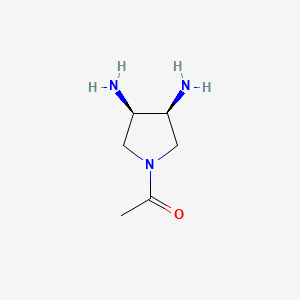
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structural configuration, which includes an isopropyl group attached to the nitrogen atom and a methyl group at the first position of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-pyrrolidine-2-carboxylic acid and isopropylamine.
Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form an intermediate. This intermediate then reacts with isopropylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, resulting in the desired biological effect. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.
類似化合物との比較
(S)-Pyrrolidine-2-carboxamide: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.
N-Isopropyl-1-methylpyrrolidine: Lacks the carboxamide group, affecting its reactivity and applications.
(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and chiral configuration, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(2S)-1-methyl-N-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9(12)8-5-4-6-11(8)3/h7-8H,4-6H2,1-3H3,(H,10,12)/t8-/m0/s1 |
InChIキー |
FBQJDCDVNVNFPP-QMMMGPOBSA-N |
異性体SMILES |
CC(C)NC(=O)[C@@H]1CCCN1C |
正規SMILES |
CC(C)NC(=O)C1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)


![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
